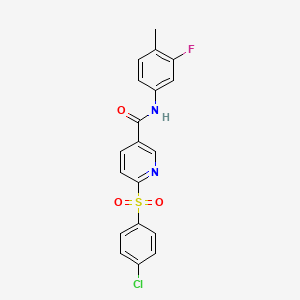

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide

Beschreibung

6-(4-Chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a 4-chlorobenzenesulfonyl group at the 6-position and an amide-linked 3-fluoro-4-methylphenyl moiety at the 3-position. This compound belongs to a class of pyridine-carboxamide derivatives, which are frequently explored in medicinal chemistry for their kinase inhibition or receptor modulation properties .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)sulfonyl-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O3S/c1-12-2-6-15(10-17(12)21)23-19(24)13-3-9-18(22-11-13)27(25,26)16-7-4-14(20)5-8-16/h2-11H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAANHOUBVOIIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinamide core, followed by the introduction of the 4-chlorophenylsulfonyl group through sulfonylation reactions. The final step involves the attachment of the 3-fluoro-4-methylphenyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous pyridine-carboxamides reported in recent literature. Key differences lie in substituent effects on physicochemical properties, binding affinities, and pharmacokinetic profiles.

Table 1: Structural and Functional Comparison

Key Observations:

Sulfonyl vs.

Fluorination Patterns : The 3-fluoro-4-methylphenyl group balances lipophilicity and metabolic resistance, whereas analogs with trifluoroethyl or difluoropropyl groups prioritize enhanced solubility and enzymatic stability .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established sulfonylation and amide coupling protocols, as seen in analogs .

- ADME Profile: The 4-chlorobenzenesulfonyl group may reduce hepatic clearance compared to halogenated alkylamino groups in analogs, though experimental validation is needed .

Biologische Aktivität

6-(4-chlorobenzenesulfonyl)-N-(3-fluoro-4-methylphenyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity across various assays, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine core and subsequent modifications to introduce the sulfonyl and carboxamide groups. The general synthetic route can be summarized as follows:

- Formation of Pyridine Core : The initial step involves the preparation of a pyridine derivative through cyclization reactions.

- Sulfonylation : The introduction of the 4-chlorobenzenesulfonyl group is achieved through electrophilic aromatic substitution.

- Carboxamide Formation : The final step involves the transformation of a suitable precursor into the carboxamide functional group.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing downstream signaling pathways.

Assay Results

The compound has been evaluated in several biological assays to determine its efficacy and safety profile. Below is a summary table of the biological assays conducted:

Case Studies

- Anti-Angiogenic Activity : A study demonstrated that this compound exhibited moderate anti-angiogenic effects in vitro, suggesting potential applications in cancer therapy where angiogenesis plays a critical role.

- Mutagenicity Testing : In a comprehensive mutagenicity assessment using the Salmonella/microsome assay, the compound showed positive results, indicating that it may pose genetic risks under certain conditions.

Safety Profile

While the compound exhibits promising biological activities, its safety profile must be considered. Toxicological assessments have indicated potential irritative properties due to the presence of the chlorobenzenesulfonyl moiety, necessitating further studies to evaluate long-term exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.